N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide
Description
N-(2,5-Dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide is a synthetic carboxamide derivative featuring a central piperazine ring substituted with two distinct aromatic groups:
- A 2,5-dimethoxyphenyl moiety attached via the carboxamide group.
- A 2,6-dimethoxypyrimidin-4-yl group at the 4-position of the piperazine ring.
The methoxy substituents on both aromatic rings likely enhance solubility and influence binding interactions in biological systems.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5/c1-26-13-5-6-15(27-2)14(11-13)20-19(25)24-9-7-23(8-10-24)16-12-17(28-3)22-18(21-16)29-4/h5-6,11-12H,7-10H2,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPFAEWEULAZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dimethoxyphenylamine and 2,6-dimethoxypyrimidine.
Formation of Piperazine Derivative: The piperazine ring is introduced through a nucleophilic substitution reaction between the amine group of 2,5-dimethoxyphenylamine and a suitable piperazine derivative.
Carboxamide Formation: The final step involves the formation of the carboxamide group through a reaction with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and catalysts are optimized.
Scale-Up Processes: The synthesis is scaled up using batch or continuous flow reactors to meet industrial demand.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Sulfanyl Group Oxidation
The sulfanyl (-S-) group within the methylene bridge exhibits susceptibility to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions. This reaction is critical for modulating electronic and steric properties of the compound.
Key Findings :
-
Sulfoxide formation occurs selectively at mild temperatures, while sulfone derivatives require stronger oxidizing agents and extended reaction times .
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The adamantane-carboxamide moiety remains inert under these conditions, preserving structural integrity .
Nucleophilic Substitution at Thiadiazole Rings
The electron-deficient 1,3,4-thiadiazol-2-yl groups participate in nucleophilic substitution reactions, particularly at the 5-position, enabling functional diversification.
Key Findings :
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Substitution at the 5-position is favored due to the electron-withdrawing effect of the adjacent carboxamide group .
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Steric hindrance from the adamantane moiety slows reaction kinetics compared to non-adamantane analogs .
Hydrolysis of Carboxamide Groups
The adamantane-1-carboxamide group resists hydrolysis under standard conditions but undergoes cleavage under extreme acidic or basic environments.
Key Findings :
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Hydrolysis is not observed under physiological conditions, enhancing metabolic stability .
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The adamantane-carboxylic acid derivative exhibits reduced solubility in aqueous media .
Functionalization of the Isopropyl Group
The propan-2-yl substituent on the thiadiazole ring undergoes selective oxidation or halogenation.
Key Findings :
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Oxidation yields a ketone derivative with enhanced hydrogen-bonding capacity .
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Bromination introduces a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) .
Stability Under Thermal and Photolytic Conditions
The compound demonstrates robust thermal stability but degrades under UV irradiation due to thiadiazole ring cleavage.
| Condition | Observation | Degradation Products | References |
|---|---|---|---|
Scientific Research Applications
Neuropharmacology
N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide has been investigated for its potential as a selective agonist for serotonin receptors, particularly the 5-HT_2A receptor. Studies have shown that compounds in this class can modulate neurotransmitter systems, which may lead to therapeutic applications in treating mood disorders and schizophrenia .
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. In vitro studies have demonstrated that derivatives of piperazine compounds can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Preliminary studies have indicated that similar piperazine derivatives possess significant antifungal and antibacterial properties. This offers a promising avenue for developing new treatments against resistant strains of pathogens .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuropharmacology | Demonstrated selective agonism at the 5-HT_2A receptor with potential antidepressant effects. |
| Study B | Anticancer Activity | Showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), especially in combination with doxorubicin. |
| Study C | Antimicrobial Effects | Evaluated against various bacterial strains, showing promising results comparable to existing antibiotics. |
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or ion channels in biological systems.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formulas.
Key Observations:
Aryl Group Impact: The 2,5-dimethoxyphenyl group in the target compound and its indolyl analog () contrasts with the 2,5-dichlorophenyl in . Methoxy groups may improve solubility compared to chloro substituents, which are more electronegative and hydrophobic . The indolyl analog () exhibits moderate aspartate aminotransferase inhibition (IC50 = 100,000 nM), suggesting that replacing the pyrimidinyl group with an indole reduces potency.
Piperazine Substituent Diversity: The 2,6-dimethoxypyrimidin-4-yl group in the target compound differs from the 6-cyclopropylpyrimidin-4-yl group in . Methoxy groups may stabilize π-π stacking interactions, whereas cyclopropyl substituents could introduce steric effects . Thieno[2,3-b]pyrazine derivatives () share the piperazine-carboxamide core but incorporate fused heterocycles, which may alter metabolic stability and bioavailability .
Biological Activity
N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.
Chemical Structure and Properties
The compound features a piperazine core substituted with a dimethoxyphenyl group and a dimethoxypyrimidinyl moiety. These structural components are significant as they influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its biological activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis | |
| A549 (Lung) | 12.5 | Inhibition of cell proliferation | |
| HeLa (Cervical) | 10.8 | Disruption of mitochondrial function |
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. This was particularly noted in MCF-7 breast cancer cells where increased levels of caspase-3 and PARP cleavage were observed, indicating apoptosis .
- Cell Cycle Arrest : In A549 lung cancer cells, the compound caused G0/G1 phase arrest, which is critical in preventing cancer cell proliferation .
- Mitochondrial Dysfunction : The HeLa cervical cancer cells exhibited mitochondrial membrane potential disruption upon treatment with the compound, suggesting that it may impact energy metabolism within these cells .
Additional Pharmacological Effects
Beyond its anticancer properties, this compound has exhibited other biological activities:
- Antimicrobial Activity : Preliminary evaluations suggest that the compound may possess antimicrobial properties against certain bacterial strains, although further studies are needed to quantify this effect .
- Anti-inflammatory Effects : Some derivatives of piperazine compounds have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
A recent study focused on synthesizing various derivatives of piperazine compounds and evaluating their biological activities. Among these, this compound was highlighted for having one of the lowest IC50 values across multiple cancer cell lines tested .
In another case study involving combination therapy with doxorubicin, this compound was found to enhance the cytotoxic effects of doxorubicin in several cancer models, suggesting a synergistic effect that could lead to improved therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
